molecular formula C23H28O5 B8822564 1,3-Di(4-phenylbutyryl)glycerol CAS No. 864811-35-8

1,3-Di(4-phenylbutyryl)glycerol

Cat. No.: B8822564
CAS No.: 864811-35-8
M. Wt: 384.5 g/mol
InChI Key: GEXDMGACZSUNJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Classification and Nomenclature of Glycerol (B35011) Esters

Glycerol esters are a broad class of lipids composed of a glycerol molecule linked to one or more fatty acids via ester bonds. Their classification is primarily based on the number of fatty acid chains attached to the glycerol backbone.

Monoacylglycerols (MAGs): Contain one fatty acid chain.

Diacylglycerols (DAGs): Contain two fatty acid chains. numberanalytics.comnumberanalytics.com

Triacylglycerols (TAGs): Contain three fatty acid chains and are the most common form of glycerol esters found in nature. aocs.org

Diacylglycerols are further categorized into two positional isomers: 1,2-diacylglycerols and 1,3-diacylglycerols, which differ in the attachment points of the fatty acid chains to the glycerol backbone. creative-proteomics.com These isomers exhibit distinct biochemical properties and participate in different metabolic pathways. creative-proteomics.com

The IUPAC (International Union of Pure and Applied Chemistry) nomenclature for glycerol is propane-1,2,3-triol. quora.comwikipedia.orgdoubtnut.com When naming esters, the name is based on the carbon chain connected to the carbonyl carbon (the C=O group). youtube.com For an ester, the "-e" from the alkane name is dropped and the suffix "-oate" is added. youtube.com The group attached to the oxygen atom is named as a substituent. youtube.com Therefore, following these rules, the systematic name for 1,3-Di(4-phenylbutyryl)glycerol is 2-hydroxypropane-1,3-diyl bis(4-phenylbutanoate). clearsynth.com

Structural Characteristics of this compound

The defining feature of this compound is its molecular structure. It consists of a central glycerol molecule where the hydroxyl groups at the sn-1 and sn-3 positions are esterified with 4-phenylbutyric acid. The hydroxyl group at the sn-2 position remains free. This arrangement gives the molecule a distinct spatial configuration and polarity compared to its 1,2-diacylglycerol isomer and the fully acylated triacylglycerol.

The presence of the two phenyl groups at the end of the butyryl chains introduces aromatic character to the molecule, influencing its physical and chemical properties.

Table 1: Chemical and Physical Properties of this compound

Property Value
Molecular Formula C23H28O5
Molecular Weight 384.47 g/mol
CAS Number 864811-35-8
Synonyms 2-hydroxypropane-1,3-diyl bis(4-phenylbutanoate)

Source: CLEARSYNTH clearsynth.com, PubChem nih.gov

Significance of Diacylglycerols in Chemical and Biochemical Studies

Diacylglycerols (DAGs) are pivotal molecules in cellular physiology, serving as structural components of membranes, metabolic intermediates, and crucial second messengers in signal transduction pathways. numberanalytics.comcreative-proteomics.com Their importance in biochemistry is multifaceted, impacting numerous cellular processes. numberanalytics.com

In cellular signaling, 1,2-diacylglycerols are well-known for their role in activating protein kinase C (PKC), a family of enzymes that regulate a wide array of cellular functions. creative-proteomics.comnih.gov This activation is a key event in many signal transduction cascades. numberanalytics.com

Metabolically, DAGs are intermediates in the biosynthesis of triacylglycerols (TAGs), the primary form of energy storage in many organisms, and phospholipids (B1166683), which are essential components of cell membranes. creative-proteomics.com 1,2-DAG is a precursor for phospholipid synthesis, while 1,3-DAG is an intermediate in TAG biosynthesis. creative-proteomics.com The enzyme diacylglycerol acyltransferase (DGAT) is responsible for converting DAG to TAG. creative-proteomics.com

The specific composition of the fatty acid chains attached to the glycerol backbone can significantly influence the biological function of the DAG molecule. pnas.org This structural diversity allows for a wide range of physical and chemical properties, enabling DAGs to participate in various cellular functions. creative-proteomics.com

The synthesis of specific DAGs, such as 1,3-diacylglycerols, is an area of active research. Methods for their preparation include direct esterification of glycerol, selective hydrolysis of triglycerides, and glycerolysis. researchgate.netnih.gov These synthetic approaches are crucial for producing pure DAGs for research and potential industrial applications. nih.govgoogle.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-hydroxy-3-(4-phenylbutanoyloxy)propyl] 4-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O5/c24-21(17-27-22(25)15-7-13-19-9-3-1-4-10-19)18-28-23(26)16-8-14-20-11-5-2-6-12-20/h1-6,9-12,21,24H,7-8,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXDMGACZSUNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)OCC(COC(=O)CCCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864811-35-8
Record name 1,3-Di(4-phenylbutyryl)glycerol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8J4WDW289
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for 1,3 Di 4 Phenylbutyryl Glycerol and Analogous Glycerol Esters

Principles of Esterification Reactions with Glycerol (B35011) and Carboxylic Acids

The synthesis of glycerol esters, such as 1,3-Di(4-phenylbutyryl)glycerol, is fundamentally governed by the principles of esterification. The most common method is the Fischer-Speier esterification, a reaction in which a carboxylic acid and an alcohol react to form an ester and water. chemguide.co.uk This reaction is characteristically slow and reversible, and it is typically catalyzed by an acid, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk

The reaction between glycerol, a triol, and a carboxylic acid like 4-phenylbutyric acid can yield a mixture of mono-, di-, and triglycerides. researchgate.netunirioja.es The general equation for the esterification of an alcohol (R'-OH) and a carboxylic acid (R-COOH) is: R-COOH + R'-OH ⇌ R-COOR' + H₂O chemguide.co.uk

For glycerol, the process is more complex, with three hydroxyl groups available for reaction. The selectivity of the reaction towards mono-, di-, or tri-substituted esters can be controlled by adjusting reaction conditions such as temperature, pressure, and the molar ratio of the reactants. researchgate.netgoogle.com To drive the reaction toward the formation of esters, the water produced during the reaction must be removed, often by distillation or the use of a vacuum. This measure shifts the chemical equilibrium in favor of the products, preventing the reverse reaction (hydrolysis). chemguide.co.ukdss.go.th The process can be carried out with or without a catalyst, although catalysts significantly increase the reaction rate. google.comresearchgate.net

Regioselective Synthesis Strategies for Diacylglycerols

Achieving regioselectivity to specifically synthesize 1,3-diacylglycerols is a primary challenge because direct chemical esterification of glycerol lacks positional selectivity, leading to a mixture of 1,2- and 1,3-diacylglycerols, as well as mono- and triacylglycerols. google.com To overcome this, specific chemical and enzymatic strategies have been developed.

Conventional chemical synthesis of 1,3-diacylglycerols requires multi-step sequences that involve the use of protecting groups to ensure regioselectivity. google.com This strategy involves temporarily blocking the secondary hydroxyl group at the sn-2 position of the glycerol backbone, directing the esterification to the primary hydroxyl groups at the sn-1 and sn-3 positions.

Common steps in chemical synthesis include:

Protection: The sn-2 hydroxyl group of glycerol is protected. A common method involves forming an acetal, which selectively reacts with the primary hydroxyls, leaving the secondary one available for protection, or vice-versa depending on the specific protecting group strategy. butler.edu

Esterification: The unprotected sn-1 and sn-3 hydroxyl groups are then esterified with the desired carboxylic acid or, more commonly, a more reactive derivative like an acid chloride (e.g., 4-phenylbutyryl chloride). google.comgoogle.com Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can also be used to facilitate the reaction with the carboxylic acid directly. google.com

Deprotection: The protecting group at the sn-2 position is removed to yield the final 1,3-diacylglycerol. google.com

While effective, these methods often involve multiple complex steps and the use of large quantities of solvents for reactions and purification, which can be cumbersome for large-scale production. google.comgoogle.com

Enzymatic synthesis offers a highly efficient and regioselective alternative to chemical methods for producing 1,3-diacylglycerols. nih.govnih.gov This approach leverages the natural specificity of certain enzymes, particularly lipases, which can selectively catalyze esterification at the sn-1 and sn-3 positions of glycerol. dss.go.th

The key advantage of this method is the ability to perform a direct esterification of glycerol with a free fatty acid in a single step, often in a solvent-free system, which is more environmentally friendly. dss.go.thnih.gov Lipases that are sn-1,3 regiospecific are particularly valuable for this purpose.

Key aspects of enzymatic synthesis include:

Enzyme Selection: Immobilized lipases are commonly used for their stability and reusability. Lipases from Rhizomucor miehei (e.g., Lipozyme RM IM) and Candida antarctica (e.g., Novozym 435) have demonstrated high efficiency and selectivity for 1,3-DAG synthesis. dss.go.thnih.govnih.gov Lipases from Burkholderia cepacia have also been used effectively. researchgate.net

Reaction Conditions: The synthesis is typically optimized by controlling temperature, the molar ratio of glycerol to fatty acid, and enzyme concentration. nih.gov Crucially, water formed during the reaction is continuously removed, usually by applying a vacuum, to drive the reaction towards synthesis and prevent hydrolysis. dss.go.thnih.gov

Acyl Donors: While free fatty acids are commonly used, activated acyl donors like fatty acid vinyl esters can result in faster reactions and higher yields of 1,3-DAGs. researchgate.net

Under optimized conditions, enzymatic synthesis can achieve very high yields of 1,3-diacylglycerols, with some studies reporting up to 98% conversion. dss.go.th

Table 1: Comparison of Synthesis Strategies for 1,3-Diacylglycerols
StrategyKey PrinciplesAdvantagesDisadvantagesRelevant Sources
Chemical Synthesis Multi-step process involving protection of the sn-2 hydroxyl group, esterification of sn-1,3 positions, and subsequent deprotection. Uses reagents like acid chlorides or DCC.Well-established chemical principles.Lacks regioselectivity without protecting groups. Often requires harsh reagents, multiple steps, and large solvent volumes. Can be complex and costly for scale-up. google.combutler.edugoogle.com
Enzymatic Synthesis Single-step direct esterification using sn-1,3 regiospecific lipases (e.g., Rhizomucor miehei lipase). Reaction equilibrium is shifted by removing water under vacuum.High regioselectivity, milder reaction conditions, often solvent-free, environmentally friendly, fewer side reactions.Enzymes can be costly. Reaction rates may be slower than some chemical routes. Potential for acyl migration. dss.go.thnih.govnih.gov

Isolation and Purification Techniques for Glycerol Esters

Regardless of the synthetic route, the reaction mixture will contain the desired 1,3-diacylglycerol along with impurities such as unreacted starting materials (glycerol, carboxylic acid), monoacylglycerols (MAGs), 1,2-diacylglycerols (1,2-DAGs), and triacylglycerols (TAGs). researchgate.net Therefore, effective purification is a critical step.

Several chromatographic techniques are employed for the isolation and purification of glycerol esters:

Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for separating glycerides based on their polarity. researchgate.net Flash column chromatography is a faster variant often used to purify reaction products. google.comcsic.es

High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative HPLC, is used for isolating high-purity compounds. google.comgoogle.com Silver ion HPLC is a specialized technique that can effectively separate diacylglycerol isomers. dss.go.th

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring reaction progress and for small-scale isolation. nih.govmdpi.com

Molecular Distillation: This technique is effective for separating components based on their molecular weight and is particularly useful for purifying the final product mixture after an initial separation step, for instance, after enzymatically removing monoacylglycerols. researchgate.net

Solvent Extraction: Liquid-liquid extraction is often the first step in the work-up process to separate the glycerides from water-soluble impurities or reagents. csic.es

The choice of method depends on the scale of the synthesis and the required purity of the final product. For industrial-scale production, methods like molecular distillation are often preferred over the more cumbersome chromatographic techniques. google.comresearchgate.net

Advanced Analytical Techniques for the Characterization of 1,3 Di 4 Phenylbutyryl Glycerol

Chromatographic Separation Methods

Chromatography is fundamental to the analysis of 1,3-Di(4-phenylbutyryl)glycerol, enabling its separation from reaction mixtures, starting materials, by-products, and other isomers like 1,2-diacylglycerols.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity and quantifying this compound. Due to the presence of phenyl groups, this compound is UV-active, making UV detection a viable and sensitive option. Reversed-phase (RP) HPLC is commonly employed for the separation of diacylglycerol isomers and related compounds. researchgate.net

A typical method involves a C18 analytical column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. researchgate.net The separation of 1,2- and 1,3-diacylglycerol positional isomers can be achieved, although it can be challenging. researchgate.net For quantification, a calibration curve is established using a purified standard of this compound. The method's linearity, precision, and accuracy are validated according to established guidelines. In cases where UV detection may be insufficient or for complex matrices, universal detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be utilized. thermofisher.com Derivatization with specific reagents can also be performed to enhance detection sensitivity for trace-level quantification. nih.govfrontiersin.org

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterValue/Description
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength ~210 nm (for phenyl group absorption)
Column Temperature Ambient or controlled (e.g., 30 °C)
Injection Volume 10 - 20 µL

Gas Chromatography (GC) is another powerful technique for the analysis of glycerols, though direct analysis of this compound is impractical due to its high molecular weight and low volatility. Therefore, a derivatization step is required to convert the non-volatile DAG into a thermally stable and volatile compound suitable for GC analysis. nih.gov

The most common derivatization procedure for compounds with hydroxyl groups, like the free secondary alcohol in this compound, is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (B44280) and trimethylchlorosilane are used to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nih.gov Once derivatized, the compound can be analyzed using a GC system equipped with a Flame Ionization Detector (FID). A high-temperature capillary column with a non-polar stationary phase is typically used for separation.

Table 2: Representative GC Parameters for Derivatized this compound

ParameterValue/Description
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with TMCS
Column Fused silica (B1680970) capillary column (e.g., DB-5ht, 30 m x 0.25 mm)
Carrier Gas Helium or Hydrogen
Inlet Split/Splitless or Cool On-Column
Inlet Temperature 280 - 320 °C
Oven Program Temperature programmed from ~150 °C to 350 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 350 - 370 °C

Spectroscopic Identification and Structural Analysis

Following chromatographic separation, spectroscopic methods provide definitive structural confirmation, identifying the molecule by its mass, fragmentation patterns, and the chemical environments of its atoms.

Mass Spectrometry (MS) is indispensable for determining the molecular weight and confirming the elemental composition of this compound. The molecular formula is C₂₃H₂₈O₅, corresponding to a molecular weight of 384.47 g/mol . fda.govclearsynth.com Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate intact molecular ions, commonly observed as protonated molecules [M+H]⁺, or adducts with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺.

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by fragmenting the isolated molecular ion and analyzing the resulting daughter ions. mdpi.com For 1,3-diacylglycerols, characteristic fragmentation pathways involve the neutral loss of one or both of the acyl chains. nih.gov Cryogenic infrared spectroscopy studies have helped to elucidate the structures of these fragment ions, confirming the formation of cyclic structures like dioxolanes. acs.orgnih.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Value (Predicted)Ion Description
385.19[M+H]⁺: Protonated molecular ion
402.22[M+NH₄]⁺: Ammonium adduct of the molecular ion
407.18[M+Na]⁺: Sodium adduct of the molecular ion
223.13[M+H - C₁₀H₁₂O₂]⁺: Loss of one neutral 4-phenylbutyric acid molecule
147.08[C₁₀H₁₁O]⁺: Phenylbutyryl acylium ion
91.05[C₇H₇]⁺: Tropylium ion, a common fragment from benzyl (B1604629) moieties

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to map the proton and carbon skeletons of this compound. uoc.grcreative-proteomics.com

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons of the two phenyl rings, the aliphatic protons of the butyryl chains, and the protons of the glycerol (B35011) backbone. The glycerol methine proton (CH-OH) and the four methylene (B1212753) protons (CH₂-O) would present as complex multiplets.

The ¹³C NMR spectrum provides complementary information, with characteristic signals for the ester carbonyl carbons, the aromatic carbons, the carbons of the butyryl chains, and the glycerol backbone carbons. researchgate.netresearchgate.net The chemical shifts of the glycerol carbons are particularly diagnostic for confirming the 1,3-substitution pattern. mdpi.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (in CDCl₃)

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Ester Carbonyl (C=O)-~173.5
Phenyl C (quaternary)-~141.0
Phenyl CH~7.30 - 7.15 (m)~128.4, ~128.3, ~126.0
Glycerol CH-OH~4.10 (m)~68.5
Glycerol CH₂-O~4.15 (m)~65.2
Butyryl α-CH₂~2.35 (t)~34.0
Butyryl β-CH₂~1.95 (m)~26.3
Butyryl γ-CH₂ (Benzylic)~2.65 (t)~33.4

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. wur.nl For this compound, the IR spectrum would be dominated by characteristic absorptions for the ester, hydroxyl, and aromatic groups. nih.gov

Key expected signals include a strong, sharp absorption band for the ester carbonyl (C=O) stretch, a broad band for the hydroxyl (O-H) stretch of the secondary alcohol on the glycerol backbone, and several bands corresponding to the C-O stretching of the ester linkage, as well as aromatic C=C and C-H stretching vibrations.

Table 5: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3450 (broad)O-H StretchAlcohol
~3030C-H StretchAromatic
~2950, ~2870C-H StretchAliphatic (CH₂)
~1740 (strong)C=O StretchEster
~1605, ~1495, ~1455C=C StretchAromatic Ring
~1160C-O StretchEster

Method Validation and Quantitative Analysis in Research Matrices

While specific method validation data for this compound is not extensively available in public literature, the analytical methodologies developed for structurally similar 1,3-diacylglycerols (DAGs) provide a strong framework for its quantitative analysis. Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a suitable detector, such as an ultraviolet (UV) or a mass spectrometer (MS), is a commonly employed technique for the separation and quantification of DAG isomers.

Method validation for the analysis of such compounds typically encompasses the evaluation of several key parameters to ensure the method is fit for its intended purpose. These parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy.

Linearity

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For the quantitative analysis of 1,3-diacylglycerols, linearity is often established by preparing a series of standard solutions of known concentrations and analyzing them. The response of the detector is then plotted against the concentration, and a linear regression is performed. A high correlation coefficient (typically R² > 0.99) indicates good linearity. For instance, in the analysis of various 1,3-diacylglycerol species, linearity has been observed over several orders of magnitude. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. These values are critical for analyzing trace amounts of the compound in complex matrices. For various 1,3-diacylglycerols, LOD and LOQ values are typically in the sub-microgram per milliliter (µg/mL) range, demonstrating the high sensitivity of modern analytical instrumentation. nih.govresearchgate.net

The table below presents typical LOD and LOQ values for representative 1,3-diacylglycerol compounds, which can be considered indicative for the analysis of this compound.

CompoundLimit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
1,3-Dilinolein0.20.7
1,3-DimyristinNot ReportedNot Reported
1,3-DioleinNot ReportedNot Reported
1,3-DipalmitinNot ReportedNot Reported
1,3-DistearinNot ReportedNot Reported
Data derived from the analysis of analogous 1,3-diacylglycerol compounds. nih.govresearchgate.net

Precision and Accuracy

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies in spiked matrices. Validated methods for diacylglycerol analysis demonstrate high precision and accuracy, ensuring the reliability of the quantitative data. nih.govresearchgate.net

Research Matrices

The choice of the analytical method is also dependent on the research matrix in which this compound is to be quantified. Common matrices in research include biological fluids (e.g., plasma, serum), cell culture media, and tissue homogenates. The presence of interfering substances in these complex matrices often necessitates a sample preparation step, such as liquid-liquid extraction or solid-phase extraction, to isolate the analyte of interest and improve the sensitivity and selectivity of the analysis. For example, a study on glycerol phenylbutyrate, a related compound, utilized a liquid chromatographic method for its analysis in human urine and plasma. nih.govnih.gov

Biotransformation and Enzymatic Interactions of Acylglycerols General Research Principles

General Enzymatic Hydrolysis of Ester Bonds in Glycerol (B35011) Esters

The enzymatic hydrolysis of ester bonds in glycerol esters is a fundamental biological process catalyzed by lipases. These enzymes are hydrolases that act on carboxylic ester bonds. researchgate.net The physiological role of lipases is to break down triglycerides into diglycerides, monoglycerides (B3428702), fatty acids, and glycerol. wur.nl This process is crucial for the digestion and metabolism of fats.

The mechanism of lipase-catalyzed hydrolysis typically involves a catalytic triad (B1167595) of amino acids, commonly serine, histidine, and aspartate or glutamate. stackexchange.com The process begins with the activation of the serine residue, which then performs a nucleophilic attack on the carbonyl carbon of the ester bond in the glycerol ester. researchgate.netstackexchange.com This forms a tetrahedral intermediate, which is stabilized by an oxyanion hole within the enzyme's active site. stackexchange.com Subsequently, an acyl-enzyme intermediate is formed, and the release of the first product, an alcohol (in this case, a di- or monoglycerol), occurs. The deacylation step follows, where a water molecule attacks the acylated enzyme, leading to the release of the fatty acid and regeneration of the free enzyme. researchgate.netstackexchange.com

Lipases are water-soluble enzymes that act on water-insoluble substrates. researchgate.net Their activity is typically observed at the interface between the aqueous and lipid phases. wur.nl The rate of hydrolysis can be influenced by various factors, including the type of fatty acids and their position on the glycerol backbone. wur.nl

Table 1: Key Lipases and their Hydrolytic Actions

Lipase (B570770)Source/LocationAction on Glycerol Esters
Pancreatic Lipase Pancreatic JuiceHydrolyzes ester bonds at the sn-1 and sn-3 positions of triglycerides. researchgate.net It has a very slow rate of hydrolysis for fatty acids at the sn-2 position. nih.gov
Gastric Lipase StomachInitiates lipid hydrolysis with a preference for the sn-3 ester bond of triglycerides. researchgate.net
Carboxyl Ester Lipase Pancreatic Juice, MilkHydrolyzes monoglycerides into glycerol and fatty acids. researchgate.net It can also hydrolyze triglycerides, diglycerides, phospholipids (B1166683), and cholesterol esters. researchgate.net
Lipoprotein Lipase Blood VesselsHydrolyzes triglycerides within chylomicrons and other lipoproteins.

Role of Glycerol-derived Compounds in Cellular Metabolism and Biochemical Pathways

Glycerol and its derivatives are central to numerous metabolic and biochemical pathways, serving as critical intermediates in energy metabolism and lipid biosynthesis. mdpi.comrupahealth.com When triglycerides are broken down through lipolysis, glycerol is released into the bloodstream and is primarily taken up by the liver. wikipedia.org

In the liver, glycerol is phosphorylated by glycerol kinase to form glycerol-3-phosphate. rupahealth.comwikipedia.org This is a key step that allows glycerol to enter two major metabolic pathways:

Glycolysis: Glycerol-3-phosphate is oxidized to dihydroxyacetone phosphate (B84403) (DHAP), an intermediate in the glycolytic pathway. wikipedia.orgyoutube.com DHAP is then converted to glyceraldehyde-3-phosphate, which continues through glycolysis to produce pyruvate, generating ATP and NADH in the process. youtube.com

Gluconeogenesis: DHAP can also be used in the liver to synthesize glucose from non-carbohydrate sources, a process known as gluconeogenesis. rupahealth.comwikipedia.org This is particularly important during periods of fasting to maintain blood glucose levels.

Beyond its role in energy production, glycerol-3-phosphate is the backbone for the synthesis of new triglycerides and phospholipids. mdpi.comwikipedia.org The synthesis of these lipids is essential for energy storage and the formation of cellular membranes. mdpi.comrupahealth.com Phospholipids derived from glycerol are fundamental components of all biological membranes, contributing to their structural integrity and fluidity.

Glycerol-derived compounds also act as signaling molecules. For instance, diacylglycerols (DAGs) are well-known second messengers in various cellular signaling cascades. nih.gov The metabolic fate of glycerol and its derivatives is tightly regulated to maintain energy homeostasis within the organism. mdpi.com

Investigation of Enzyme Specificity and Regioselectivity towards Diacylglycerols

Enzymes that metabolize diacylglycerols (DAGs) often exhibit remarkable specificity and regioselectivity, which dictates the biological function and fate of different DAG isomers. nih.gov Diacylglycerols exist as different stereoisomers (sn-1,2-, sn-2,3-, and sn-1,3-diacylglycerols) depending on which hydroxyl groups of the glycerol backbone are esterified with fatty acids. nih.gov

Lipases, for example, can differentiate between the primary (sn-1 and sn-3) and secondary (sn-2) positions of the glycerol backbone. nih.gov Pancreatic lipase preferentially hydrolyzes the ester bonds at the sn-1 and sn-3 positions of triglycerides, producing sn-2-monoglycerides. researchgate.net Conversely, other lipases may exhibit different selectivities. This regioselectivity is crucial in the digestive process and subsequent absorption and re-synthesis of lipids in intestinal cells.

Acyltransferases, the enzymes responsible for synthesizing triglycerides from DAGs, also display specificity. There are two main types of diacylglycerol acyltransferases, DGAT1 and DGAT2. nih.gov These enzymes catalyze the final step of triglyceride synthesis by transferring an acyl group from acyl-CoA to a DAG molecule. nih.gov Research has shown that these enzymes can have different preferences for DAG isomers and fatty acyl-CoAs, influencing the final composition of the synthesized triglycerides. nih.gov

Furthermore, phospholipases, such as phospholipase C, specifically hydrolyze phospholipids to generate sn-1,2-diacylglycerols, which are potent signaling molecules. nih.gov The specific isomer produced is critical for its recognition and activation of downstream protein targets, like protein kinase C.

The study of enzyme specificity towards DAGs often involves advanced analytical techniques to differentiate and quantify the various isomers produced in cellular systems. This research provides insight into how cells maintain distinct pools of DAGs for different metabolic and signaling purposes. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Concepts for Glycerol Esters

Theoretical Frameworks for SAR Analysis in Lipidic Compounds

The investigation of Structure-Activity Relationships (SAR) for lipidic compounds like glycerol (B35011) esters is a critical aspect of medicinal chemistry, aiming to understand how a molecule's chemical structure correlates with its biological activity. The theoretical underpinnings of SAR analysis in this class of molecules are multifaceted, integrating physicochemical properties, structural features, and computational approaches.

Pharmacophore modeling provides a conceptual framework to distill the essential three-dimensional arrangement of functional groups required for biological effect. For a glycerol ester, a pharmacophore model would typically encompass hydrogen bond acceptors (the carbonyl oxygen atoms of the ester groups), hydrogen bond donors (if any), and hydrophobic regions defined by the phenylbutyryl moieties. This model serves as a template for designing new molecules with potentially improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) offers a mathematical lens to formalize the connection between chemical structure and biological function. QSAR models are statistical equations that relate calculated molecular descriptors—numerical representations of molecular properties—to a measured biological response. For lipidic molecules, these descriptors can include topological indices, which describe molecular shape and branching, alongside parameters like molecular weight and molar refractivity. The predictive power of QSAR models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Design Principles for Modifying Phenylbutyryl Moieties in Glycerol Esters

The rational design of novel glycerol esters with modified phenylbutyryl groups hinges on established principles of medicinal chemistry. These principles guide systematic alterations to the phenyl ring and the butyryl linker to probe and optimize interactions with biological targets.

Modifications of the Phenyl Ring:

Substitution: The introduction of substituents onto the phenyl ring is a common strategy to modulate the electronic and steric properties of the molecule. For example, electron-withdrawing groups like halogens can alter the pKa of nearby functionalities and enhance binding through specific interactions. Conversely, electron-donating groups can influence the electron density of the aromatic ring. The position of these substituents (ortho, meta, para) is crucial as it dictates their spatial relationship with the rest of the molecule and the target.

Ring Bioisosterism: Replacing the phenyl ring with a bioisostere—a different functional group with similar physical or chemical properties—can lead to improved potency, selectivity, or pharmacokinetic properties. For instance, substituting the phenyl ring with a heteroaromatic ring like pyridine (B92270) or thiophene (B33073) can introduce new hydrogen bonding capabilities and alter the metabolic profile of the compound.

Modifications of the Butyryl Linker:

Chain Length and Flexibility: The length of the alkyl chain connecting the phenyl group to the glycerol backbone is a critical determinant of molecular flexibility and the spatial presentation of the phenyl ring. Shortening or lengthening the butyryl chain can be used to optimize the fit within a binding pocket.

Conformational Constraint: Introducing rigidity into the linker, for example, by incorporating double bonds or cyclic structures, can lock the molecule into a more bioactive conformation. This can lead to an increase in binding affinity by reducing the entropic penalty of binding.

Below is a table outlining potential modifications to the phenylbutyryl moiety and the rationale behind them.

ModificationTargetRationalePotential Outcome
Introduction of a hydroxyl groupPhenyl ringIntroduce a hydrogen bond donor/acceptorEnhanced binding affinity through specific polar interactions
Replacement of phenyl with thiophenePhenyl ringAlter electronic properties and introduce a potential metabolic blockImproved pharmacokinetic profile and target interaction
Shortening of the linker to acetylButyryl linkerDecrease lipophilicity and alter spatial orientationModified solubility and potentially altered binding mode
Introduction of a methyl groupButyryl linkerIncrease steric bulk and lipophilicityProbe the steric tolerance of the binding site

In Silico Modeling and Computational Chemistry Applications for Molecular Interactions

In silico modeling and computational chemistry have become indispensable for elucidating the molecular interactions of lipidic compounds. These techniques provide detailed insights at the atomic level, complementing experimental data and guiding further research.

Molecular Docking: This computational technique predicts the preferred binding orientation of a small molecule (ligand) within the active site of a target protein. For a glycerol ester, docking simulations can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or van der Waals contacts with the phenylbutyryl groups and the glycerol backbone. The scoring functions used in docking can provide an estimation of the binding affinity, helping to rank different analogues.

Molecular Dynamics (MD) Simulations: MD simulations offer a dynamic perspective on the ligand-protein complex, simulating its movement and conformational changes over time. This approach is particularly useful for flexible molecules like glycerol esters, as it can reveal how they adapt their conformation to fit within a binding site. MD can also be used to assess the stability of the predicted binding poses from docking studies and to calculate free energies of binding.

Pharmacophore-Based Virtual Screening: Based on the structures of known active compounds, a pharmacophore model can be generated that captures the essential chemical features required for activity. This model can then be used as a three-dimensional query to search large databases of virtual compounds, a process known as virtual screening. This allows for the rapid identification of novel chemical scaffolds that are predicted to have the desired biological activity.

The table below summarizes the application of these computational tools.

Computational ToolApplication for Glycerol EstersInsights Provided
Molecular DockingPrediction of binding mode to a biological target.Identification of key interactions and estimation of binding affinity.
Molecular DynamicsSimulation of the dynamic behavior of the ligand-protein complex.Assessment of binding stability and conformational flexibility.
QSARDevelopment of predictive models for biological activity.Correlation of molecular properties with activity to guide lead optimization.
Pharmacophore ModelingIdentification of essential structural features for activity.Generation of a 3D query for virtual screening of compound libraries.

Potential Research Applications in Academic and Preclinical Chemical Biology

Investigation of Non-Pharmacological Biological Activities of Diacylglycerols

While there is extensive research on the biological activities of diacylglycerols (DAGs) in general and the therapeutic effects of 4-phenylbutyric acid (PBA), no studies have been published on the specific biological activities of 1,3-Di(4-phenylbutyryl)glycerol.

Diacylglycerols are well-known second messengers in cellular signaling, particularly in the activation of protein kinase C (PKC). nih.gov

The fatty acid component, 4-phenylbutyric acid (PBA), has been studied for its role as a chemical chaperone that can reduce endoplasmic reticulum (ER) stress and for its effects on lipid metabolism and insulin (B600854) resistance. researchgate.netdiabetesjournals.orgnih.gov One study noted the synthesis of glycerol (B35011) esters of phenylbutyrate as a potential sodium-free delivery method for the drug, but did not explore their independent biological activities. researchgate.net

Table of Mentioned Compounds

Future Directions and Challenges in 1,3 Di 4 Phenylbutyryl Glycerol Research

Advancements in Sustainable Synthesis and Green Chemistry for Glycerol (B35011) Esters

The industrial viability and environmental footprint of 1,3-di(4-phenylbutyryl)glycerol are intrinsically linked to the methods of its synthesis. Traditional chemical synthesis often relies on harsh conditions and hazardous reagents. The future of glycerol ester production, therefore, lies in the adoption of green chemistry principles, utilizing renewable feedstocks, and designing energy-efficient processes.

Glycerol, a primary byproduct of biodiesel production, is an economically attractive and renewable starting material for creating value-added chemicals, including specialized esters. unina.itresearchgate.net The focus of green synthesis is to leverage glycerol's potential as a platform molecule through cleaner catalytic processes. unina.it Key advancements are centered on enzymatic catalysis and the use of novel solvent systems. Lipase-catalyzed esterification, for instance, offers a milder and more selective alternative to conventional chemical methods for producing glycerol phenylbutyrate. google.com

However, challenges remain. Glycerol's high viscosity and the low solubility of some reactants can impede reaction efficiency. tandfonline.com Research is actively exploring solutions such as the use of glycerol itself as a green solvent, which can enhance product yields and allow for catalyst recycling. unina.ittandfonline.comrsc.org The development of robust and recyclable catalysts, such as phosphotungstic acid, that perform efficiently in green acetylating agents like acetic acid, is a critical area of investigation. researchgate.net The goal is to create processes that are not only environmentally benign but also economically competitive for large-scale production. google.comgoogle.com

Table 1: Comparison of Synthesis Strategies for Glycerol Esters

Synthesis Strategy Catalyst/Reagent Examples Advantages Challenges & Future Research
Conventional Chemical Synthesis Pyridine (B92270), Thionyl Chloride, 4-phenylbutyryl chloride High yield under optimized conditions. Use of hazardous/toxic reagents; often requires chromatographic purification, generating waste. google.com
Green Catalysis Phosphotungstic Acid, Sulfuric Acid Can be highly efficient; catalysts can be recycled; uses less hazardous acetylating agents like acetic acid. researchgate.net Catalyst deactivation; separation of catalyst from the product; optimizing reaction conditions for selectivity.
Enzymatic Synthesis (Lipase-catalyzed) Lipases (e.g., from Candida antarctica) High selectivity (regio- and stereoselectivity); mild reaction conditions (lower temperature); solvent-free systems are possible. google.com Enzyme cost and stability; slower reaction rates compared to chemical methods; potential for product inhibition.
Glycerol as a Green Solvent Various catalysts (e.g., NaBH₄ for reductions) Biodegradable, non-toxic, recyclable solvent; can enhance product yields and selectivity in certain reactions. unina.it High viscosity of glycerol; low solubility of non-polar reactants; requires energy for product separation. tandfonline.com

High-Throughput Screening Methodologies for Biological Interactions

Identifying the specific biological targets and pathways modulated by this compound requires efficient and robust screening methods. High-Throughput Screening (HTS) allows for the rapid testing of vast numbers of compounds to identify "hits"—molecules that exhibit a desired biological activity. nih.gov For glycerol esters, HTS is crucial for understanding their interactions with key enzymes involved in lipid metabolism, such as lipases and esterases.

Current HTS methods for lipases and esterases often employ synthetic chromogenic or fluorogenic substrates. researchgate.net These assays are designed for microtiter plate formats and rely on detecting a signal, such as color or fluorescence, that is proportional to enzyme activity. For example, an assay can be designed where the breakdown of a substrate by an esterase releases acetic acid, which then participates in an enzyme cascade that produces NADH, a molecule that can be quantified spectrophotometrically. researchgate.net Another approach uses fluorogenic probes like resorufin (B1680543) esters; their hydrolysis by an enzyme releases the highly fluorescent resorufin molecule, providing a sensitive measure of activity. nih.gov

A significant challenge in this field is that synthetic substrates may not accurately reflect the enzyme's activity on its natural target, potentially leading to misleading results. researchgate.net Therefore, a key future direction is the development of HTS methods that can use more biologically relevant, non-chromogenic substrates like triglycerides. researchgate.net Furthermore, as diacylglycerols are known signaling molecules, future HTS platforms must expand beyond simple enzyme inhibition assays to include cell-based assays that can measure downstream effects on cellular processes like gene expression, protein activation, and membrane dynamics. creative-proteomics.comrsc.org The integration of mass spectrometry into HTS workflows is also a promising frontier, allowing for direct and label-free detection of metabolites from complex biological samples. rsc.org

Table 2: Overview of High-Throughput Screening (HTS) Methodologies for Glycerol Ester Interactions

HTS Method Type Principle Example Application Future Directions & Challenges
Chromogenic/Fluorogenic Assays Enzyme hydrolysis of a synthetic substrate releases a light-absorbing (chromogenic) or fluorescent (fluorogenic) molecule. researchgate.netnih.gov Screening libraries of esterase mutants for enhanced activity by measuring the rate of p-nitrophenol or resorufin release. nih.gov Synthetic substrates may not mimic natural interactions; potential for assay interference from colored/fluorescent library compounds. researchgate.net
Enzyme-Coupled Assays The product of the primary enzymatic reaction (e.g., acid release) becomes a substrate for a secondary, coupled reaction that generates a detectable signal (e.g., NADH). researchgate.net Quantifying esterase activity by coupling acetic acid release to the formation of NADH, measured by absorbance at 340 nm. researchgate.net Requires careful optimization of all coupled enzymes; potential for cross-reactivity and inhibition of coupling enzymes.
Cell-Based Assays Measures the effect of a compound on a cellular process, such as cell viability, apoptosis, or the expression of a reporter gene. Screening a library for compounds that inhibit biofilm formation in bacteria like S. aureus. nih.gov Higher complexity and variability than biochemical assays; distinguishing specific from cytotoxic effects; developing relevant cellular models. nih.gov
Mass Spectrometry (MS)-Based HTS Direct detection and quantification of substrates and products in a reaction mixture without the need for labels. rsc.org Rapid screening of biotransformations or crude cell lysates for target metabolites. rsc.org Requires specialized instrumentation (e.g., robotic sample infusion); managing complex data; improving throughput to match optical methods.

Development of Advanced Analytical Platforms for Trace Analysis and Metabolomics

Understanding the metabolic fate of this compound requires highly sensitive and specific analytical methods capable of detecting and quantifying the compound and its metabolites in complex biological matrices like plasma and tissues. nih.gov The positional isomers of diacylglycerols (1,2-DAG vs. 1,3-DAG) have distinct metabolic roles, making their accurate differentiation and quantification essential. creative-proteomics.comcreative-proteomics.com

The gold standard for this type of analysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govcreative-proteomics.com This platform offers exceptional sensitivity, allowing for trace analysis, and specificity, enabling the separation and identification of closely related isomers. gerli.com For instance, a validated LC-MS/MS method for glycerol phenylbutyrate in human plasma can achieve quantification in the nanogram per milliliter range. nih.gov The development of such methods involves optimizing the chromatographic separation (e.g., choice of column and mobile phase) and the mass spectrometric detection parameters (e.g., monitoring specific precursor-to-product ion transitions). nih.gov

Future challenges lie in enhancing the comprehensiveness and throughput of these analytical platforms for metabolomics studies. Metabolomics aims to capture a global snapshot of all small-molecule metabolites in a biological system, providing a functional readout of the physiological state. Applying this to study the effects of this compound would involve tracking not just its direct metabolites but also its downstream impact on various metabolic pathways. This requires analytical platforms with even greater resolving power and dynamic range. Advances in high-resolution mass spectrometry (HRMS) and novel separation techniques are critical. Furthermore, streamlining sample preparation, which often involves steps like solid-phase extraction, and developing sophisticated data analysis pipelines are key to translating complex analytical data into meaningful biological insights. rsc.orggerli.com

Table 3: Advanced Analytical Platforms for Diacylglycerol Analysis

Analytical Platform Principle Application for Diacylglycerols Challenges & Future Directions
Gas Chromatography-Mass Spectrometry (GC-MS) Volatile compounds are separated in a gas phase and then ionized and detected by MS. Silylation is often required for non-volatile lipids. gerli.com Separation and quantification of isomeric DAGs after derivatization (e.g., as TMS derivatives) to increase volatility. gerli.com Requires derivatization, which adds steps and potential for artifacts; high temperatures can cause degradation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Compounds are separated by LC and then detected by MS/MS, which provides structural information and high selectivity through fragmentation. nih.govcreative-proteomics.com Absolute quantification of specific DAGs like glycerol phenylbutyrate in biological fluids (plasma, urine) at very low concentrations. nih.gov Matrix effects from complex samples can suppress ionization; developing robust methods for a wide range of lipid species.
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, allowing for the determination of elemental formulas and identification of unknown metabolites. Untargeted metabolomics studies to identify the full spectrum of metabolites affected by this compound administration. Higher instrument cost; managing and interpreting massive, complex datasets; requires extensive databases for compound identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about molecules in solution based on the magnetic properties of atomic nuclei. nih.gov Characterization and structural confirmation of synthesized glycerol esters and their precursors. nih.gov Lower sensitivity compared to MS, making it unsuitable for trace analysis; complex spectra can be difficult to interpret in mixtures.

Q & A

Q. What analytical techniques are recommended for characterizing 1,3-Di(4-phenylbutyryl)glycerol in pharmaceutical research?

  • Methodological Answer :
    The compound’s structural elucidation and purity assessment require a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). NMR (¹H and ¹³C) confirms esterification patterns and phenylbutyryl group positioning, while MS (e.g., ESI-TOF) verifies molecular mass (530.66 g/mol) and fragmentation patterns. HPLC with UV detection is critical for quantifying impurities and ensuring compliance with pharmacopeial standards (USP/EP). For traceability, cross-validation against certified reference materials (e.g., diolein analogs) is advised to account for batch variability .

Q. How is the stability of this compound assessed under varying storage conditions?

  • Methodological Answer :
    Stability studies should follow ICH guidelines, focusing on hydrolytic degradation of ester bonds. Accelerated stability testing at elevated temperatures (40–60°C) and humidity (75% RH) can predict shelf-life. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) monitors degradation products like free glycerol and 4-phenylbutyric acid. For long-term storage, ambient conditions with desiccants and UV-protected vials are recommended to minimize ester hydrolysis and oxidative side reactions .

Advanced Research Questions

Q. What experimental design strategies optimize the synthesis of this compound while minimizing byproduct formation?

  • Methodological Answer :
    Fractional factorial designs (e.g., 2⁶⁻² matrix) are effective for screening critical parameters such as reaction temperature, catalyst loading, and stoichiometric ratios. For instance, a central composite design (CCD) can model nonlinear relationships between glycerol-to-acyl chloride ratios and esterification efficiency. Kinetic studies under anhydrous conditions (e.g., using molecular sieves) reduce hydrolysis byproducts. Real-time monitoring via FT-IR spectroscopy tracks ester bond formation and identifies intermediates .

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

  • Methodological Answer :
    Discrepancies often arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and headspace GC-MS to detect solvent traces. Solubility parameters (Hansen solubility parameters) should be calculated via group contribution methods and validated experimentally using shake-flask techniques with HPLC quantification. Mixture design approaches (e.g., simplex-lattice) can map solubility in co-solvent systems (e.g., ethanol/water) .

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

  • Methodological Answer :
    Simulated moving bed (SMB) chromatography with C18 stationary phases achieves high-purity separation (>98%) by exploiting differences in hydrophobicity between the target compound and mono-/di-ester byproducts. For scalability, liquid-liquid extraction using NRTL-modeled solvent pairs (e.g., ethyl acetate/water) is effective. Preparative HPLC with evaporative light scattering detection (ELSD) ensures recovery of trace impurities for structural identification .

Q. How do structural modifications of glycerol esters influence the physicochemical properties of this compound?

  • Methodological Answer :
    Comparative studies with analogs like 1,3-di(octadecenoyl)glycerol (diolein) reveal that phenylbutyryl groups enhance lipophilicity (logP ~5.2) and thermal stability (TGA onset >200°C). Molecular dynamics simulations (e.g., AMBER force fields) predict conformational flexibility and aggregation behavior. Experimental validation via small-angle X-ray scattering (SAXS) correlates molecular packing with melting points and solubility profiles .

Data Analysis & Validation

Q. What statistical approaches are recommended for validating analytical methods for this compound?

  • Methodological Answer :
    Method validation should adhere to ICH Q2(R1) guidelines. Use linear regression (R² >0.999) for calibration curves across 50–150% of the target concentration. Precision (RSD <2%) and accuracy (recovery 98–102%) are assessed via ANOVA for inter-day/intra-day variability. For forced degradation studies, principal component analysis (PCA) identifies clusters of degradation products, while hierarchical clustering validates robustness across HPLC columns .

Q. How can researchers address inconsistencies in bioanalytical data when quantifying this compound in biological matrices?

  • Methodological Answer :
    Matrix effects (e.g., phospholipid interference in plasma) require mitigation via supported liquid extraction (SLE) or phospholipid removal plates. Stable isotope-labeled internal standards (e.g., ¹³C-glycerol backbone) correct for ionization suppression in LC-MS/MS. Cross-validation with orthogonal methods (e.g., immunoassays) ensures specificity, while Bland-Altman plots quantify bias between techniques .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.